1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene
Description
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene (C₉H₁₀BrFO₂) is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, a methoxymethoxy (–OCH₂OCH₃) group at position 2, and a methyl (–CH₃) group at position 4. Its SMILES notation is CC1=C(C(=C(C=C1)Br)OCOC)F, and its InChIKey is FYACAXLHSLOIFS-UHFFFAOYSA-N . This compound’s structural complexity arises from the combination of electron-withdrawing halogens (Br, F) and electron-donating alkoxy and alkyl groups, which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
1934816-94-0 |
|---|---|
Molecular Formula |
C9H10BrFO2 |
Molecular Weight |
249.08 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-6-3-4-7(10)9(8(6)11)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI Key |
FYACAXLHSLOIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OCOC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene can be achieved through several steps:
Starting Material: The synthesis begins with 4-methylphenol (p-cresol).
Bromination: The first step involves the bromination of 4-methylphenol to introduce the bromine atom at the 1-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Fluorination: The next step is the introduction of the fluorine atom at the 3-position. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, with careful control of reaction conditions to ensure the purity of the final product. Continuous flow reactors and automated systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles such as nitronium ions or sulfonium ions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Products such as 1-azido-3-fluoro-2-(methoxymethoxy)-4-methylbenzene.
Electrophilic Aromatic Substitution: Products such as 1-bromo-3-fluoro-2-(methoxymethoxy)-4-methyl-5-nitrobenzene.
Oxidation: Products such as 1-bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzoic acid.
Scientific Research Applications
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as liquid crystals or polymers.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The methoxymethoxy group can increase the compound’s solubility and stability.
Comparison with Similar Compounds
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (C₉H₁₁BrO₃, MW 247.09)
- Structure : Bromine at position 4, methoxy (–OCH₃) at position 2, and methoxymethoxy (–OCH₂OCH₃) at position 1.
- Properties : Higher molecular weight (247.09 vs. 233.08) due to an additional methoxy group. The absence of fluorine reduces electrophilicity compared to the target compound. Purity ≥98% .
- Applications : Used as an intermediate in multistep syntheses, particularly where alkoxy protecting groups are required.
2-Bromo-4-fluoro-1-methoxybenzene (C₇H₆BrFO, MW 205.02)
- Structure : Bromine at position 2, fluorine at position 4, and methoxy at position 1.
- Properties : Simpler structure with fewer substituents, leading to a lower boiling point (~152°C inferred from analogs) and reduced steric hindrance. Similarity score: 0.91 vs. target compound .
- Reactivity : Enhanced para-substitution reactivity due to electron-withdrawing fluorine and methoxy groups.
Halogenated Alkyl-Benzene Derivatives
1-Bromo-4-fluoro-2-methylbenzene (C₇H₆BrF, MW 189.03)
- Structure : Bromine at position 1, fluorine at position 4, and methyl at position 2.
- Properties: Lacks alkoxy groups, resulting in lower polarity and solubility in nonpolar solvents. Similarity score: 0.95 .
- Applications : Common in cross-coupling reactions (e.g., Suzuki-Miyaura) due to accessible bromine.
1-Bromo-2-[(3-chlorophenyl)methoxy]-4-methylbenzene (C₁₄H₁₂BrClO, MW 311.6)
- Structure : Bromine at position 1, 3-chlorobenzyloxy (–OCH₂C₆H₄Cl) at position 2, and methyl at position 4.
- Properties : Bulky 3-chlorobenzyloxy group increases steric hindrance, slowing nucleophilic substitution compared to the target compound .
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
Steric Considerations : The methyl group at position 4 introduces steric hindrance, which may slow meta-substitution reactions compared to unsubstituted analogs .
Synthetic Utility : Compounds with methoxymethoxy groups are often used in iterative syntheses where temporary protection of hydroxyl groups is required, as seen in the synthesis of 4-benzyloxy-2-bromo-1-methoxybenzene .
Biological Activity
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene is an organic compound characterized by its unique structural features, including bromine and fluorine substituents, which may influence its biological activity. This article reviews the current understanding of its biological properties, potential therapeutic applications, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound has the molecular formula and features a benzene ring substituted with a bromine atom, a fluorine atom, a methoxymethoxy group, and a methyl group. These substituents contribute to its reactivity and potential interactions with biological targets.
The mechanism of action for this compound is hypothesized to involve:
- Electrophilic Aromatic Substitution : The electron-rich aromatic system allows the compound to attract electrophiles, facilitating various substitution reactions that can impact biological pathways.
- Halogen Bonding : The halogen atoms may participate in specific interactions with biomolecules, influencing their conformation and function.
Comparative Analysis
To understand the biological activity better, it is useful to compare this compound with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Notable Biological Activities |
|---|---|---|
| This compound | C₉H₁₀BrFO₂ | Potential antimicrobial and anticancer properties |
| 1-Bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene | C₉H₁₀BrFO₂ | Explored for enzyme interactions |
| 2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene | C₉H₁₁BrF O₂ | Investigated for pharmacological properties |
Case Studies
Although direct case studies on this compound are scarce, research into related compounds provides insights into its potential applications:
- Antimicrobial Activity : A study on structurally related halogenated compounds demonstrated significant antimicrobial effects against various pathogens, suggesting that similar mechanisms may be applicable to this compound.
- Anticancer Research : Investigations into brominated and fluorinated benzene derivatives have revealed their capacity to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
